
8,8-Diethoxyoct-1-EN-6-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Diethoxyoct-1-EN-6-yne is an organic compound with the molecular formula C12H20O2 It is characterized by the presence of an alkyne group at the sixth position and an ethoxy group at the eighth position of the octene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Diethoxyoct-1-EN-6-yne typically involves the reaction of oct-1-yne with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Strong acids like sulfuric acid or hydrochloric acid.
Solvent: Diethyl ether as both the reactant and solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 8,8-Diethoxyoct-1-EN-6-yne can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
8,8-Diethoxyoct-1-EN-6-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8,8-Diethoxyoct-1-EN-6-yne involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the ethoxy groups can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects.
Comparaison Avec Des Composés Similaires
8,8-Dimethoxyoct-1-EN-6-yne: Similar structure but with methoxy groups instead of ethoxy groups.
8,8-Diethoxyoct-1-EN-5-yne: Similar structure but with the alkyne group at the fifth position.
8,8-Diethoxyoct-1-EN-6-ol: Similar structure but with a hydroxyl group instead of an alkyne group.
Uniqueness: 8,8-Diethoxyoct-1-EN-6-yne is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its combination of an alkyne and ethoxy groups makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
103527-84-0 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
8,8-diethoxyoct-1-en-6-yne |
InChI |
InChI=1S/C12H20O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h4,12H,1,5-9H2,2-3H3 |
Clé InChI |
DAZDGWCMBWNVMB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CCCCC=C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


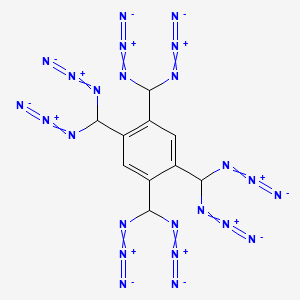
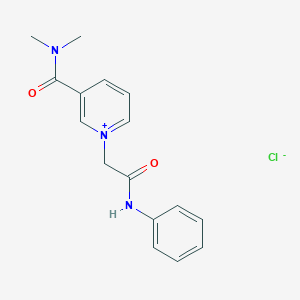
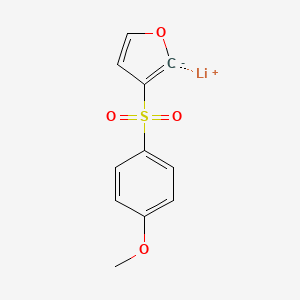
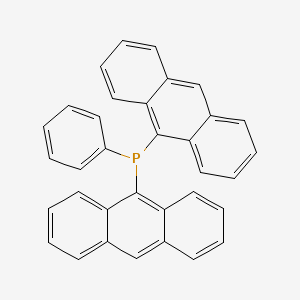
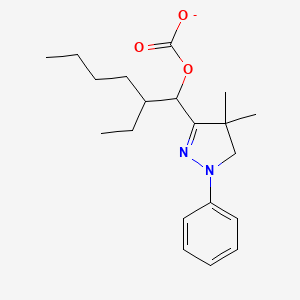
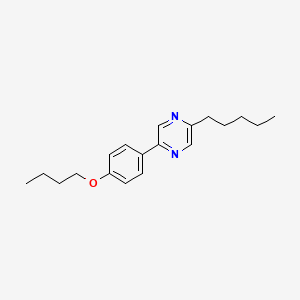
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
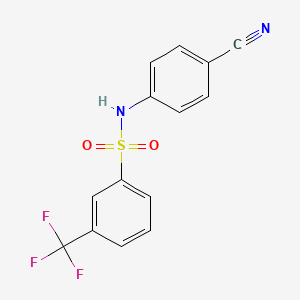
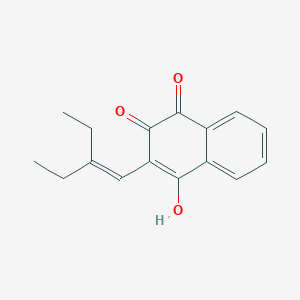

![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
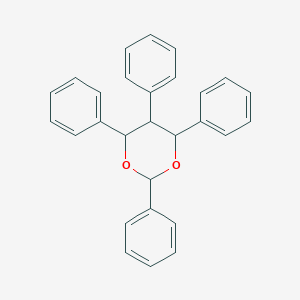
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
